(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid is a chemical compound characterized by the presence of both fluorine and phosphonic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid typically involves the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base to facilitate the dehydrofluorination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydrofluorination processes. These processes are optimized for efficiency and yield, often utilizing specialized equipment and catalysts to achieve the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of the compound, leading to the formation of new derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid has several applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Biology: In biological research, the compound can be used to study the effects of fluorinated phosphonic acids on biological systems.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and interactions with other molecules, leading to various chemical and biological effects. The phosphonic acid group can also play a role in the compound’s activity, particularly in reactions involving phosphorylation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,3,3-Pentafluoropropene: This compound is similar in structure but lacks the phosphonic acid group.
Pentafluoroallyl fluorosulfate: Another fluorinated compound with different functional groups.
Uniqueness
(1,1,2,3,3-Pentafluoroprop-2-en-1-yl)phosphonic acid is unique due to the presence of both fluorine and phosphonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
148333-02-2 |
---|---|
Molekularformel |
C3H2F5O3P |
Molekulargewicht |
212.01 g/mol |
IUPAC-Name |
1,1,2,3,3-pentafluoroprop-2-enylphosphonic acid |
InChI |
InChI=1S/C3H2F5O3P/c4-1(2(5)6)3(7,8)12(9,10)11/h(H2,9,10,11) |
InChI-Schlüssel |
XGYRMXJKGPTMRR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(C(F)(F)P(=O)(O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.